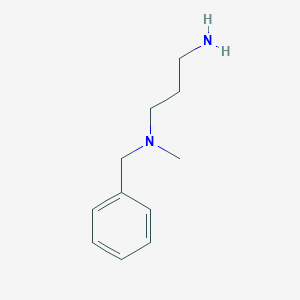

N1-Benzyl-N1-methylpropane-1,3-diamine

Beschreibung

Contextualization within Propane-1,3-diamine Derivatives

Propane-1,3-diamine is a versatile and fundamental building block in organic and coordination chemistry. ncats.iowikipedia.org It is a colorless liquid with a characteristic fishy odor and is soluble in water and many polar organic solvents. ncats.iowikipedia.org The presence of two primary amine groups allows for a wide range of chemical modifications, leading to a vast library of derivatives with tailored properties.

The substitution on the nitrogen atoms of the propane-1,3-diamine core significantly influences the compound's chemical behavior. N-alkylation and N-arylation can alter the basicity, nucleophilicity, and coordinating ability of the diamine. In the case of N1-Benzyl-N1-methylpropane-1,3-diamine, the introduction of a methyl group, a small alkyl group, and a benzyl (B1604629) group, a larger aromatic substituent, on the same nitrogen atom creates an asymmetric steric and electronic environment. This asymmetry is a key feature that distinguishes it from symmetrically substituted diamines and the parent propane-1,3-diamine.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Propane-1,3-diamine | 109-76-2 | C3H10N2 | 74.12 |

| N-Methylpropane-1,3-diamine | 6291-84-5 | C4H12N2 | 88.15 |

| N-Benzylpropane-1,3-diamine | 13910-48-0 | C10H16N2 | 164.25 |

| N,N'-Dimethyl-1,3-propanediamine | 111-33-1 | C5H14N2 | 102.18 |

Significance in Contemporary Chemical Science

The unique structural features of this compound make it a compound of considerable interest in several areas of contemporary chemical science. Its ability to act as a bidentate ligand, coupled with the steric and electronic influence of its substituents, opens up possibilities for its use in the design of novel catalysts, functional materials, and biologically active molecules.

Role in Ligand Design and Coordination Chemistry

In the realm of coordination chemistry, diamines are fundamental ligands for a wide array of metal ions. The propane-1,3-diamine backbone can form a stable six-membered chelate ring with a metal center. The substituents on the nitrogen atoms play a crucial role in modulating the properties of the resulting metal complexes. iaea.org

The N-benzyl group in this compound can introduce significant steric hindrance around the metal center, which can influence the coordination geometry, the number of coordinated ligands, and the reactivity of the complex. nih.gov This steric bulk can be exploited to create specific catalytic pockets or to stabilize reactive metal centers. The N-methyl group, being smaller, has a less pronounced steric effect but can still fine-tune the electronic properties of the donor nitrogen atom. The combination of these two different substituents on a single nitrogen atom allows for precise control over the ligand's coordination environment.

Research on related N-substituted propane-1,3-diamine ligands has shown that the nature of the substituent can impact the stability and reactivity of the corresponding metal complexes. For instance, the synthesis of platinum complexes with N-benzyl-1,3-propanediamine derivatives has been explored for their potential as antineoplastic agents. boisestate.edu

Emerging Applications in Medicinal Chemistry and Materials Science

The structural motif of propane-1,3-diamine is present in numerous biologically active compounds and is a key component in the development of new therapeutic agents. ontosight.ai The introduction of specific N-substituents can modulate the pharmacological properties of these molecules, including their binding affinity to biological targets and their pharmacokinetic profiles. The N-benzyl group, for example, can enhance lipophilicity, which may improve membrane permeability.

In the context of medicinal chemistry, derivatives of propane-1,3-diamine have been investigated for a variety of applications. For instance, platinum(II) complexes of N-benzyl-1,3-propanediamine derivatives have been synthesized and studied as potential anticancer agents, showing the importance of the N-substituent in the biological activity of the complex. boisestate.edu

In materials science, diamines are crucial monomers for the synthesis of polyamides, polyimides, and other polymers. The properties of these materials can be tailored by modifying the structure of the diamine monomer. N-substituted propane-1,3-diamines can be used to introduce specific functionalities into the polymer backbone, affecting properties such as solubility, thermal stability, and mechanical strength. For example, N-Methyl-1,3-diaminopropane has been utilized as a structure-directing agent in the synthesis of crystalline aluminophosphates, demonstrating the role of N-substituted diamines in controlling the formation of advanced materials. sigmaaldrich.com

Scope and Research Trajectories

The study of asymmetrically substituted diamines like this compound is an active area of research. Future investigations are likely to focus on several key trajectories:

Synthesis of Novel Metal Complexes: The exploration of its coordination chemistry with a wider range of transition metals and lanthanides could lead to the discovery of new catalysts with unique reactivity and selectivity. The asymmetric nature of the ligand could be particularly valuable in asymmetric catalysis.

Development of New Pharmaceuticals: The incorporation of the this compound moiety into new molecular scaffolds could yield novel drug candidates with improved therapeutic properties.

Creation of Advanced Materials: Its use as a monomer or a modifying agent in polymer synthesis could lead to the development of new materials with tailored properties for specific applications, such as gas separation membranes, high-performance coatings, or drug delivery systems.

Fundamental Studies of Structure-Property Relationships: Detailed investigations into how the interplay of the N-benzyl and N-methyl groups influences the compound's reactivity, coordination behavior, and intermolecular interactions will provide valuable insights for the rational design of new functional molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-benzyl-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQYISZOMMPPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407174 | |

| Record name | N~1~-Benzyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13910-49-1 | |

| Record name | N1-Methyl-N1-(phenylmethyl)-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13910-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Benzyl-N~1~-methylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopropyl)(benzyl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of N1 Benzyl N1 Methylpropane 1,3 Diamine

Established Synthetic Pathways for N1-Benzyl-N1-methylpropane-1,3-diamine

The synthesis of this compound can be achieved through several established chemical methodologies. These routes primarily involve the formation of carbon-nitrogen bonds through alkylation of amine precursors or via reductive amination strategies, which are common and versatile methods in organic chemistry for preparing secondary and tertiary amines.

Synthesis from Precursor Amines and Alkylating Agents

One of the most direct methods for the synthesis of this compound involves the stepwise alkylation of a propane-1,3-diamine backbone. This pathway can be conceptualized in two primary ways:

Benzylation of N-methylpropane-1,3-diamine: This approach begins with N-methylpropane-1,3-diamine as the starting material. The primary amine is selectively protected, followed by the reaction of the secondary amine with an appropriate benzylating agent, such as benzyl (B1604629) bromide or benzyl chloride, in the presence of a base to neutralize the hydrogen halide byproduct. A subsequent deprotection step yields the final product.

Methylation of N-benzylpropane-1,3-diamine: Alternatively, the synthesis can commence with N-benzylpropane-1,3-diamine. The secondary amine in this precursor is then methylated using a methylating agent like methyl iodide. A significant challenge in this approach is controlling the selectivity of the methylation, as over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. clockss.org Careful control of stoichiometry and reaction conditions is necessary to favor the desired mono-methylation product. clockss.org

The choice of base and solvent is critical in these reactions to ensure high yields and minimize side products. Non-nucleophilic bases such as potassium carbonate or triethylamine (B128534) are commonly employed.

Reductive Amination Strategies for this compound

Reductive amination is a highly efficient and widely used method for forming amine bonds. This process typically involves two steps that can often be performed in a single pot: the formation of an imine or enamine intermediate from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.

For the synthesis of this compound, a plausible reductive amination strategy involves the reaction of N-methylpropane-1,3-diamine with benzaldehyde. The initial reaction forms a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the final product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. researchgate.net

An eco-friendly variation of this protocol utilizes water as a solvent and sodium borohydride as the reducing agent, which offers benefits such as mild reaction conditions, high yields, and a simple work-up procedure. researchgate.net This "green chemistry" approach avoids the need for catalysts or the azeotropic removal of water, making it an efficient and environmentally conscious option. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include temperature, solvent, catalyst, and the molar ratio of reactants.

In the context of reductive amination , the choice of the reducing agent is paramount. Sodium borohydride is effective and economical, particularly in protic solvents like ethanol (B145695) or even water. researchgate.net For more sensitive substrates, milder reagents like sodium triacetoxyborohydride are often used in aprotic solvents such as dichloromethane (B109758) or dichloroethane. The pH of the reaction medium can also influence the rate of imine formation and the stability of the reducing agent.

For synthesis via alkylating agents , preventing side reactions such as di-alkylation is a primary concern. clockss.org This can be managed by:

Controlling Stoichiometry: Using a slight excess of the amine precursor relative to the alkylating agent.

Slow Addition: Adding the alkylating agent dropwise to the reaction mixture to maintain its low concentration.

Temperature Control: Conducting the reaction at lower temperatures to moderate its reactivity.

The table below summarizes key optimization parameters for these synthetic routes.

| Parameter | Synthesis via Alkylating Agent | Reductive Amination Strategy |

| Reactants | N-methylpropane-1,3-diamine + Benzyl halide OR N-benzylpropane-1,3-diamine + Methyl halide | N-methylpropane-1,3-diamine + Benzaldehyde |

| Solvent | Aprotic solvents (e.g., THF, Acetonitrile) | Protic (e.g., Ethanol, Water) or Aprotic (e.g., Dichloromethane) |

| Reagent/Catalyst | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH₄, STAB) |

| Temperature | 0°C to room temperature | Room temperature |

| Key Challenge | Controlling selectivity (mono- vs. di-alkylation) | Stability of the imine intermediate |

| Optimization Focus | Stoichiometry, slow addition of alkylating agent | Choice of reducing agent, pH control |

Derivatization and Functionalization of the this compound Scaffold

The this compound molecule contains a primary amine (-NH₂) and a tertiary amine, making the primary amine the principal site for further chemical modification. This functionality allows for a wide range of derivatization reactions to create new analogues with potentially diverse chemical properties.

Modifications at Amine Functionalities

The primary amine group of this compound is a nucleophilic site that can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the primary nitrogen atom. The reaction is typically carried out by treating the diamine with an alkyl halide (e.g., ethyl iodide, propyl bromide) in the presence of a base. This process converts the primary amine into a secondary amine. As with its synthesis, controlling the reaction conditions is important to avoid potential quaternization if the tertiary nitrogen were to react, although this is generally less favorable.

N-Acylation: The formation of an amide bond via N-acylation is one of the most fundamental transformations of primary amines. researchgate.net this compound can be acylated by reacting it with various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acid byproduct. This reaction results in the formation of a stable amide derivative. The amide bond is a ubiquitous functional group in medicinal chemistry and materials science, making N-acylation a valuable method for modifying the properties of the parent diamine. researchgate.net

The table below outlines these derivatization reactions.

| Reaction Type | Reagents | Functional Group Formed |

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary Amine (-NHR) |

| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O), Base | Amide (-NHCOR) |

Formation of Schiff Bases and Related Imine Structures

The formation of imines, commonly known as Schiff bases, is a fundamental transformation for primary amines, including the terminal primary amino group of this compound. This reaction involves the condensation of the amine with an aldehyde or a ketone, a process that proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.commasterorganicchemistry.com

For this compound, the reaction would selectively occur at the primary amine (-NH2) terminus, as the other nitrogen is a tertiary amine and lacks the necessary protons for the condensation to complete. The reaction of various diamines, such as 1,3-diaminopropane, with aldehydes like 3-nitrobenzaldehyde (B41214) to form the corresponding di-Schiff bases has been well-documented. researchgate.net

| Diamine Reactant | Carbonyl Reactant | Resulting Schiff Base Type | Reference |

|---|---|---|---|

| 1,3-Diaminopropane | 3-Nitrobenzaldehyde | Di-Schiff Base | researchgate.net |

| Hexamethylenediamine | Benzil | Cyclic Di-Schiff Base | ajol.info |

| 1,3-Diamino-2-propanol | Salicylaldehyde (B1680747) | Unsymmetrical Schiff Base | rsc.org |

| 2-Amino-2-methyl-1,3-propanediol | Aromatic Aldehydes | Schiff Base | jptcp.com |

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral diamines is of significant interest due to their application as chiral ligands, catalysts, and key structural motifs in pharmaceuticals. nih.govsigmaaldrich.com Achieving stereocontrol in the synthesis of analogs of this compound can be accomplished through several advanced methodologies, including the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the stereochemical outcome of a reaction, after which it is removed. sci-hub.se This strategy is a powerful tool for asymmetric synthesis. For the synthesis of chiral 1,3-diamine analogs, a chiral auxiliary can be employed to control the formation of new stereocenters in a diastereoselective manner.

The selection of an effective chiral auxiliary depends on several factors, including its availability in both enantiomeric forms, the ease of its attachment and removal, and the level of stereochemical induction it provides. sci-hub.se Common examples of chiral auxiliaries derived from amines include 1-phenylethylamine (B125046) and pseudoephenamine. sci-hub.senih.gov

In a typical sequence involving an imine derivative, a chiral auxiliary like 1-phenylethylamine is condensed with a carbonyl compound. sci-hub.se The resulting chiral imine creates a biased steric environment, forcing an incoming nucleophile to attack from a specific face, thereby creating a new stereocenter with high diastereoselectivity. sci-hub.se After the key bond-forming step, the auxiliary can be cleaved, often by hydrogenolysis for benzyl-type auxiliaries, to yield the enantiomerically enriched amine product. sci-hub.se

| Chiral Auxiliary | Typical Application | Key Feature | Reference |

|---|---|---|---|

| 1-Phenylethylamine | Diastereoselective additions to imine derivatives | Benzylic nature allows for easy cleavage by hydrogenolysis | sci-hub.se |

| Pseudoephenamine | Asymmetric alkylation reactions | Provides high stereocontrol, especially in forming quaternary carbons | nih.gov |

| (R)-Phenylglycinol | Diastereoselective alkylations of bisoxazolidines | Used to synthesize C2-symmetrical chiral diamines | electronicsandbooks.com |

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of chiral diamines. bohrium.comacs.org

Transition metal catalysis is a prominent strategy. For instance, sequential palladium and rhodium catalysis has been employed to access optically active, polyfunctionalized diamines from racemic starting materials. nih.gov In such a process, a Pd-catalyzed asymmetric allylic amination can establish an initial stereocenter, followed by a Rh-catalyzed cyclization to build a more complex diamine architecture. nih.gov

Furthermore, catalysts derived from 1,3-diamines have themselves been designed and synthesized for use in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities under mild conditions. acs.orgbohrium.comnih.gov These catalysts often feature cooperative functionality between a primary and a tertiary amine group within the 1,3-diamine structure. acs.org The development of earth-abundant metal catalysts, such as those based on manganese and iron, for the enantioselective hydrogenation of ketimines represents a greener and more sustainable approach to producing chiral amines. whiterose.ac.uk

Catalytic Applications of N1 Benzyl N1 Methylpropane 1,3 Diamine and Its Derivatives

Homogeneous Catalysis

Role as Ligands in Asymmetric Catalysis

No research data is available on the use of N1-Benzyl-N1-methylpropane-1,3-diamine as a ligand in asymmetric catalysis.

Catalytic Activity in Organic Transformations

There are no published studies on the catalytic activity of this compound in organic transformations.

Heterogeneous Catalysis

Immobilization of this compound Complexes on Solid Supports

No information exists in the scientific literature regarding the immobilization of this compound complexes on solid supports.

Performance in Specific Catalytic Reactions

There is no data on the performance of immobilized this compound in any specific catalytic reactions.

Advanced Research Topics and Future Directions

Supramolecular Chemistry Involving N1-Benzyl-N1-methylpropane-1,3-diamine

The unique structural characteristics of this compound, particularly its potential as a versatile ligand, make it an interesting candidate for exploration in supramolecular chemistry. The presence of two nitrogen atoms with different steric and electronic environments allows for diverse coordination behaviors.

Self-Assembly of Coordination Architectures

N-substituted diamines are fundamental building blocks in the self-assembly of complex coordination architectures, such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms of the diamine can coordinate to metal centers, acting as linkers to form extended one-, two-, or three-dimensional structures.

Table 1: Potential Metal Ions for Coordination with this compound and Their Expected Geometries

| Metal Ion | Typical Coordination Number | Common Geometries | Potential for Novel Architectures |

| Copper(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral | High, due to Jahn-Teller distortion and flexible coordination |

| Zinc(II) | 4, 6 | Tetrahedral, Octahedral | Predictable coordination may lead to well-defined porous materials |

| Cobalt(II) | 4, 6 | Tetrahedral, Octahedral | Potential for interesting magnetic and catalytic properties |

| Nickel(II) | 4, 6 | Square planar, Octahedral | Can form both diamagnetic and paramagnetic complexes |

| Platinum(II) | 4 | Square planar | Potential for creating discrete molecular squares or cages |

Host-Guest Chemistry and Molecular Recognition

The benzyl (B1604629) group of this compound introduces a hydrophobic pocket which, when incorporated into a larger supramolecular assembly, could participate in host-guest interactions. The aromatic ring can engage in π-π stacking and hydrophobic interactions with suitable guest molecules.

Furthermore, the amine groups can act as hydrogen bond donors and acceptors, enabling molecular recognition of specific substrates. The design of macrocyclic hosts incorporating this diamine could lead to receptors for anions or small organic molecules. The binding affinity and selectivity would be influenced by the conformational flexibility of the propane (B168953) backbone and the electronic nature of the substituents on the nitrogen atoms.

Development of Novel this compound Based Materials

The reactivity of the amine groups in this compound allows for its incorporation into various materials, imparting them with new functionalities.

Polymer Synthesis and Functionalization

Diamines are key monomers in the synthesis of polyamides and polyimides through condensation polymerization with dicarboxylic acids or their derivatives. The incorporation of this compound into a polymer backbone would introduce asymmetry and the benzyl functionality. This could affect the polymer's thermal properties, solubility, and mechanical strength.

Moreover, the secondary amine provides a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This approach could be used to create polymers with tailored properties for specific applications, such as specialty coatings, membranes, or resins.

Integration into Nanosystems

The amine groups of this compound can be used to functionalize the surface of nanoparticles, such as gold, silica, or quantum dots. This surface modification can improve the dispersibility of the nanoparticles in various solvents and provide reactive sites for further conjugation with other molecules, such as fluorescent dyes, drugs, or targeting ligands.

The benzyl group on the surface of the nanoparticles could also influence their interaction with biological systems or their assembly into larger superstructures. Research in this area could focus on the development of functionalized nanoparticles for applications in catalysis, sensing, and nanomedicine.

Table 2: Potential Nanosystems for Functionalization with this compound

| Nanosystem | Functionalization Strategy | Potential Application |

| Gold Nanoparticles | Thiol-Au interaction (after modification of the diamine) or direct amine binding | Catalysis, Biosensing |

| Silica Nanoparticles | Silane coupling chemistry | Drug delivery, Bioimaging |

| Quantum Dots | Ligand exchange | Optoelectronics, Bioimaging |

| Carbon Nanotubes | Covalent functionalization of surface carboxylic acid groups | Composite materials, Sensors |

Interdisciplinary Research Frontiers

The versatile nature of this compound opens up avenues for its use in various interdisciplinary research fields. For instance, its coordination complexes could be investigated for their catalytic activity in organic synthesis or for their potential as anticancer agents, drawing inspiration from the success of other platinum-diamine complexes. The ability to functionalize materials with this diamine could be explored in the context of developing new stationary phases for chromatography or in the creation of smart materials that respond to external stimuli.

In essence, while direct research on this compound in these advanced areas is currently limited, its chemical structure suggests a rich field of potential discoveries. Future research efforts are likely to uncover novel applications for this compound and its derivatives in the ever-evolving landscape of materials science and supramolecular chemistry.

Bio-inspired Catalysis

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of natural enzymes by designing synthetic catalysts that replicate key features of enzyme active sites. Although direct bio-inspired catalytic applications of this compound have not been reported, the structural characteristics of this compound suggest its potential as a ligand in synthetic catalyst systems.

Table 1: Potential Roles of Structural Moieties in Bio-inspired Catalysis

| Structural Feature | Potential Role in Catalysis |

| 1,3-Diamine Backbone | Can coordinate with metal centers, acting as a bidentate ligand to form stable complexes. The spacing of the nitrogen atoms can influence the geometry and reactivity of the metallic center. |

| Benzyl Group | Can provide steric bulk, influencing the stereoselectivity of catalytic reactions. It may also engage in non-covalent interactions with substrates. |

| N-Methyl Group | Can fine-tune the electronic properties and steric environment of the nitrogen atom it is attached to, thereby modulating the catalytic activity of the metal center. |

The 1,3-diamine framework is a common feature in various natural products and has been utilized in the design of synthetic catalysts. For instance, catalysts derived from 1,3-diamines have been designed and synthesized for use in asymmetric Mannich reactions of ketones, demonstrating that the primary and tertiary amine groups can act cooperatively during catalysis. nih.gov

Furthermore, the concept of mimicking enzyme structures by designing peptide sequences that fold into active sites is a growing area of research. nih.gov While this compound is not a peptide, the principle of using a scaffold to position functional groups in a specific orientation is relevant. The propane backbone of this diamine could serve as a scaffold to position the benzyl and methyl groups, which could then interact with substrates in a controlled manner within a metal complex.

Bio-inspired manganese-catalyzed deaminative hydroxylation of benzylamines has been reported, showcasing the relevance of the benzylamine (B48309) moiety in catalytic transformations. nih.gov This suggests that the N-benzyl group in this compound could be a site of catalytic activity or could influence reactions at a metal center.

Applications in Advanced Analytical Techniques

The functional groups present in this compound—a primary amine, a tertiary amine, and a benzyl group—make it a candidate for various applications in advanced analytical techniques, primarily through derivatization or as a component in sensor development.

Derivatization for Chromatography and Mass Spectrometry

Primary and secondary amines are often derivatized to enhance their detectability and improve their chromatographic behavior in techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary amine group of this compound could be targeted for derivatization.

Table 2: Potential Derivatization Reactions for Analytical Detection

| Derivatizing Agent | Target Functional Group | Potential Analytical Enhancement |

| Heptafluorobutyric anhydride (B1165640) | Primary Amine | Formation of an electrophoric derivative suitable for electron-capture negative-ion chemical ionization mass spectrometry. researchgate.net |

| Pentafluoropropionic acid anhydride (PFPA) | Primary Amine | Forms a stable derivative for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net |

| Benzoyl chloride | Primary and Secondary Amines | Improves extraction efficiency and chromatographic resolution for LC-MS/MS analysis. chemrxiv.org |

For instance, a method for the determination of N-methyl-1,3-propanediamine in bovine muscle involved derivatization with pentafluoropropionic acid anhydride (PFPA) followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net A similar approach could be envisioned for the detection and quantification of this compound in various matrices. The analysis of N-substituted analogues of 3,4-methylenedioxyamphetamine has been achieved using HPLC and mass spectrometry, indicating that the presence of N-alkyl and N-benzyl groups is compatible with these techniques. nih.gov

Electrochemical Sensors

The amine groups in this compound could also be exploited for the development of electrochemical sensors. Amine-containing compounds can be detected electrochemically, and their presence can be transduced into a measurable signal. While no specific sensors for this compound exist, electrochemical biosensors have been developed for the detection of other biogenic amines. nih.gov For example, an amperometric biosensor for trimethylamine (B31210) N-oxide (TMAO) has been reported, which utilizes an enzyme immobilized on an electrode surface. nih.govresearchgate.net A synthetic sensor for this compound could potentially be developed by incorporating it into a molecularly imprinted polymer (MIP) on an electrode surface, a technique that has been used for the detection of some antidepressant drugs. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-Benzyl-N1-methylpropane-1,3-diamine, and how can purity be optimized?

- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. For example, in a study by Bayrak et al., the dihydrochloride salt of this compound was used as a precursor for carboxamide derivatives. Purification involves flash chromatography (DCM/MeOH gradients) to achieve >95% purity, confirmed by HPLC and NMR spectroscopy .

- Key Parameters : Reaction temperature (typically 0–25°C), stoichiometric ratios (1:1 for amine-acid coupling), and solvent selection (e.g., dichloromethane for inert conditions).

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., benzyl protons at δ 7.2–7.4 ppm) and confirms tertiary amine connectivity .

- HRMS : Validates molecular weight (e.g., observed [M+H]+ at m/z 365.16845) .

- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What are the primary biological roles of this compound in pharmacological research?

- Methodology : Evaluated as a ligand or intermediate in drug discovery. For instance, derivatives exhibit activity as atypical chemokine receptor 3 (ACKR3) agonists, tested via in vitro binding assays (IC50 values) and platelet aggregation studies .

- Key Metrics : Dose-response curves, selectivity profiling against related receptors (e.g., CXCR4), and cytotoxicity assays (MTT) .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Molecular Docking : Aligns derivatives with target receptors (e.g., ACKR3) using software like AutoDock Vina. Validates binding poses via molecular dynamics simulations (NAMD/GROMACS) .

- QSAR Analysis : Correlates substituent electronic properties (Hammett constants) with bioactivity using multivariate regression .

Q. What experimental designs resolve contradictions in reported pharmacological data for this compound?

- Methodology :

- Factorial Design : Tests variables (e.g., pH, temperature) systematically to identify confounding factors .

- Meta-Analysis : Aggregates data from multiple studies (e.g., PubChem, CAS) to assess reproducibility. Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability) .

Q. What strategies improve the stability of this compound in aqueous formulations?

- Methodology :

- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- pH Optimization : Buffers (e.g., phosphate, pH 7.4) minimize amine oxidation. Stability assessed via accelerated aging tests (40°C/75% RH) .

Q. How can membrane separation technologies enhance purification of this compound?

- Methodology :

- Nanofiltration : Uses 200–500 Da membranes to remove low-MW impurities. Efficiency monitored via LC-MS .

- Countercurrent Chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

- Root Causes :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.